Lower TGA Residue vs. Ba(hfa)₂ and Ba(tpm)₂
In a head-to-head thermogravimetric comparison of six barium β-diketonate chelates, Ba(fod)₂ exhibited a TGA residue of 9.8% under argon, substantially lower than Ba(hfa)₂ (24.2%) and Ba(tpm)₂ (36.8%) [1]. Lower residue correlates directly with cleaner precursor vaporization and reduced particulate contamination on reactor walls and substrates. This places Ba(fod)₂ in a favorable thermal stability window superior to fully fluorinated Ba(hfa)₂ but with enhanced volatility over non-fluorinated Ba(dpm)₂.
| Evidence Dimension | TGA residue (% weight remaining after thermal ramp) |
|---|---|
| Target Compound Data | 9.8% residue (Ba(fod)₂, argon atmosphere) |
| Comparator Or Baseline | Ba(hfa)₂: 24.2% residue; Ba(tpm)₂: 36.8% residue; Ba(ppm)₂: 5.0% residue |
| Quantified Difference | Ba(fod)₂ residue is 14.4 percentage points lower than Ba(hfa)₂ and 27.0 points lower than Ba(tpm)₂ |
| Conditions | Thermogravimetric analysis (TGA) under 280 cm³/min Ar flow; Mac Science TG-DTA 2000 analyzer |
Why This Matters
A residue difference of ~14–27 wt% directly translates to longer maintenance intervals, reduced particle defects in deposited films, and better reproducibility in multi-wafer production runs.
- [1] Sato, H.; Sugawara, S. Novel Volatile Barium β-Diketone Chelates for Chemical Vapor Deposition of Barium Fluoride Thin Films. Inorg. Chem. 1993, 32, 1941–1945 (Table I). View Source
